

Technical Guide: 2,2-Dimethyl-N-pyridin-3-yl-propionamide

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Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Cat. No.: B1307919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of **2,2-Dimethyl-N-pyridin-3-yl-propionamide**, with a focus on its crystal structure and characterization. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

Core Data Summary

While a specific InChIKey for **2,2-Dimethyl-N-pyridin-3-yl-propionamide** was not explicitly found in the public domain literature, the detailed crystallographic data presented herein serves as an unambiguous identifier for the compound.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
Molecular Weight	178.23 g/mol

Crystallographic Data

The crystal structure of **2,2-Dimethyl-N-pyridin-3-yl-propionamide** has been determined by X-ray diffraction, revealing the following parameters.[\[1\]](#)[\[2\]](#)

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbca
a	11.2453 (3) Å
b	10.5272 (3) Å
c	17.5339 (6) Å
V	2075.69 (11) Å ³
Z	8
Temperature	293 K
Radiation	Cu Kα
Wavelength	1.54184 Å
Absorption Coefficient (μ)	0.60 mm ⁻¹

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and structural analysis of **2,2-Dimethyl-N-pyridin-3-yl-propionamide**.

Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

The title compound was synthesized via the reaction of 3-aminopyridine with pivaloyl chloride.

[\[1\]](#)

Materials:

- 3-Aminopyridine
- Pivaloyl chloride
- Triethylamine

- Dichloromethane

Procedure:

- A solution of 3-aminopyridine and triethylamine in dichloromethane is prepared.
- The solution is cooled to 273 K (0 °C).
- Pivaloyl chloride is added to the reaction mixture.
- The reaction is allowed to proceed for 15 minutes at 273 K.
- The mixture is then warmed to room temperature and stirred for an additional 2 hours.
- The resulting product, **2,2-Dimethyl-N-pyridin-3-yl-propionamide**, is isolated with a reported yield of 73%.[\[1\]](#)

Crystal Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure of the compound.

Data Collection:

- Instrument: Agilent SuperNova (Dual, Cu at zero, Atlas) diffractometer.[\[2\]](#)
- Absorption Correction: Multi-scan (CrysAlis PRO; Agilent, 2014).[\[2\]](#)
- Reflections Collected: 7164.[\[2\]](#)
- Independent Reflections: 2065.[\[2\]](#)

Refinement:

- Method: Refinement on F^2 .[\[1\]](#)
- R-factor ($R[F^2 > 2\sigma(F^2)]$): 0.041.[\[1\]](#)[\[2\]](#)
- Weighted R-factor ($wR(F^2)$): 0.127.[\[1\]](#)[\[2\]](#)

- Goodness-of-fit (S): 1.05.[\[1\]](#)[\[2\]](#)
- Parameters: 153.[\[2\]](#)
- Restraints: 114.[\[2\]](#)

Data Tables

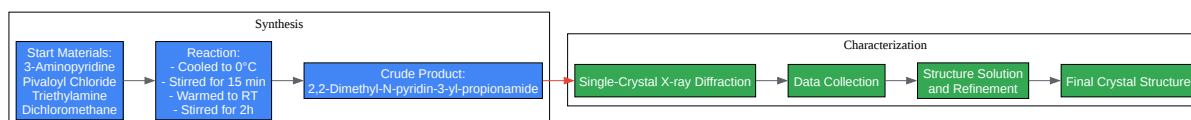
The following tables summarize the key quantitative data from the crystallographic analysis.

Table 1: Data Collection and Refinement Statistics[\[1\]](#)[\[2\]](#)

Parameter	Value
Data Collection	
Diffractometer	Agilent SuperNova (Dual, Cu at zero, Atlas)
Absorption Correction	Multi-scan
T_min	0.840
T_max	1.000
Measured Reflections	7164
Independent Reflections	2065
Reflections with $I > 2\sigma(I)$	1722
R_int	0.017
Refinement	
$R[F^2 > 2\sigma(F^2)]$	0.041
wR(F ²)	0.127
S	1.05
Reflections	2065
Parameters	153
Restraints	114
$\Delta\rho_{\text{max}}$	0.19 e Å ⁻³
$\Delta\rho_{\text{min}}$	-0.16 e Å ⁻³

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and characterization of **2,2-Dimethyl-N-pyridin-3-yl-propionamide**.



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Caption: Experimental workflow for the synthesis and structural characterization of **2,2-Dimethyl-N-pyridin-3-yl-propionamide**.

Note: No information regarding the signaling pathways of **2,2-Dimethyl-N-pyridin-3-yl-propionamide** was identified in the provided search results. The focus of the available literature is on its synthesis and structural elucidation.

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References

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- 2. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
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